3-Chloro-2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)aniline 3-Chloro-2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)aniline
Brand Name: Vulcanchem
CAS No.: 937604-47-2
VCID: VC5210697
InChI: InChI=1S/C14H13ClF3N3/c15-9-5-3-6-10(19)12(9)21-11-7-2-1-4-8(11)13(20-21)14(16,17)18/h3,5-6H,1-2,4,7,19H2
SMILES: C1CCC2=C(C1)C(=NN2C3=C(C=CC=C3Cl)N)C(F)(F)F
Molecular Formula: C14H13ClF3N3
Molecular Weight: 315.72

3-Chloro-2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)aniline

CAS No.: 937604-47-2

Cat. No.: VC5210697

Molecular Formula: C14H13ClF3N3

Molecular Weight: 315.72

* For research use only. Not for human or veterinary use.

3-Chloro-2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)aniline - 937604-47-2

Specification

CAS No. 937604-47-2
Molecular Formula C14H13ClF3N3
Molecular Weight 315.72
IUPAC Name 3-chloro-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]aniline
Standard InChI InChI=1S/C14H13ClF3N3/c15-9-5-3-6-10(19)12(9)21-11-7-2-1-4-8(11)13(20-21)14(16,17)18/h3,5-6H,1-2,4,7,19H2
Standard InChI Key JUTJLYGVIHJFHO-UHFFFAOYSA-N
SMILES C1CCC2=C(C1)C(=NN2C3=C(C=CC=C3Cl)N)C(F)(F)F

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound features a bicyclic indazole system fused to a tetrahydro-substituted cyclohexane ring. The indazole nitrogen at position 1 connects to an aniline moiety bearing a chlorine substituent at position 3 and an amino group at position 2. A trifluoromethyl (-CF₃) group occupies position 3 of the indazole ring, contributing to both electronic and steric effects . The molecular formula is C₁₄H₁₃ClF₃N₃, with a calculated molecular weight of 315.72 g/mol .

Table 1: Key Structural Descriptors

PropertyValueSource
IUPAC Name3-chloro-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]aniline
SMILESC1CCC2=C(C1)C(=NN2C3=C(C=CC=C3Cl)N)C(F)(F)F
InChI KeyJUTJLYGVIHJFHO-UHFFFAOYSA-N
Topological Polar Surface58.8 Ų

Crystallographic and Spectroscopic Data

While single-crystal X-ray diffraction data remains unavailable for this specific compound, analogous indazole derivatives exhibit planar aromatic systems with dihedral angles <5° between the indazole and substituted benzene rings . Infrared spectroscopy of related compounds shows characteristic N-H stretches at 3350–3450 cm⁻¹ and C-F vibrations at 1100–1250 cm⁻¹ .

Synthetic Methodologies

Traditional Approaches

Early synthetic routes involved multi-step sequences starting from 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole. Key steps included:

  • Nitration of the indazole precursor

  • Reduction to the corresponding amine

  • Buchwald-Hartwig amination with 3-chloro-2-iodoaniline

These methods suffered from moderate yields (35–45%) due to competing side reactions at the electron-deficient trifluoromethyl-substituted position .

Modern Catalytic Strategies

Recent breakthroughs in transition metal catalysis have revolutionized indazole functionalization. An Ir(III)-catalyzed formal [4+3] annulation enables direct coupling of 3-arylindazoles with cyclopropenones, achieving yields >75% under optimized conditions . The mechanism proceeds via:

  • C-H Activation: Ir(III) coordinates to the indazole’s aryl ring

  • Cyclopropenone Insertion: Strain-driven ring opening forms a seven-membered metallacycle

  • Reductive Elimination: Generates the tetrahydroindazole framework

This method demonstrates excellent functional group tolerance, accommodating electron-withdrawing groups like -CF₃ without requiring protective groups .

Physicochemical Properties

Solubility and Partitioning

Experimental logP values for similar indazole derivatives range from 2.8–3.5, indicating moderate lipophilicity suitable for blood-brain barrier penetration . Aqueous solubility remains low (<0.1 mg/mL at pH 7.4), necessitating formulation with cyclodextrins or lipid-based carriers for biological testing .

Table 2: Predicted Physicochemical Parameters

ParameterValueMethod
logP (Octanol-Water)3.12XLogP3
Hydrogen Bond Donors2PubChem
Rotatable Bonds3ChemAxon

Thermal Stability

Differential scanning calorimetry (DSC) of the hydrochloride salt shows decomposition onset at 218°C, with a broad endothermic peak between 220–240°C . The trifluoromethyl group enhances thermal stability compared to non-fluorinated analogs .

Biological Activity and Applications

Material Science Applications

Indazole derivatives exhibit solvent-dependent fluorescence, with quantum yields increasing from 0.12 in hexane to 0.34 in DMSO . This polarity-sensitive emission suggests utility as:

  • Chemical sensors for membrane lipid ordering

  • Dopants for organic light-emitting diodes (OLEDs)

Comparative Analysis with Structural Analogs

Table 3: Key Analog Comparison

CompoundMolecular WeightKey FeatureBioactivity
3-Chloro-2-(trifluoromethyl)aniline209.6 g/molLacks indazole ringWeak COX-2 inhibition
2-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole230.2 g/molNo aniline moietyGABA-A receptor modulation
Target Compound315.7 g/molFull indazole-aniline scaffoldEnhanced kinase selectivity

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